

# Spectroscopic Profile of Octaethylene Glycol: A Technical Guide

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Compound of Interest		
Compound Name:	Octaethylene glycol	
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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **octaethylene glycol**, a poly(ethylene glycol) (PEG) oligomer of significant interest in chemical synthesis, materials science, and drug development. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its characterization by Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

## **Spectroscopic Data Summary**

The following tables summarize the key quantitative data from <sup>1</sup>H NMR, <sup>13</sup>C NMR, IR, and Mass Spectrometry for **octaethylene glycol**.

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

<sup>1</sup>H NMR Data

Chemical Shift (δ) ppm	Multiplicity	Assignment
~3.64	S	-O-CH <sub>2</sub> -CH <sub>2</sub> -O- (repeating ethylene glycol units)
~3.71	t	HO-CH <sub>2</sub> -
~3.59	t	-CH2-OH



Note: Chemical shifts for polyethylene glycols can be influenced by solvent, concentration, and temperature. The values presented are typical for solutions in deuterated chloroform (CDCl<sub>3</sub>) or deuterium oxide (D<sub>2</sub>O).[1][2][3][4][5]

#### <sup>13</sup>C NMR Data

Chemical Shift (δ) ppm	Assignment
~72.6	-O-CH2-CH2-O- (internal ethylene glycol units)
~70.5	HO-CH <sub>2</sub> -CH <sub>2</sub> -O-
~61.7	HO-CH <sub>2</sub> -

Note: As with <sup>1</sup>H NMR, <sup>13</sup>C NMR chemical shifts for PEGs can vary based on experimental conditions.

Infrared (IR) Spectroscopy

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3600-3450	Strong, Broad	O-H stretch (hydrogen- bonded)
2950-2880	Strong	C-H stretch (asymmetric and symmetric)
1450	Medium	C-H bend (scissoring)
1380	Medium	C-H bend (wagging)
1110	Strong	C-O-C stretch (ether linkage)

Note: The IR spectrum of polyethylene glycols is characterized by a prominent C-O-C stretching band.

## **Mass Spectrometry (MS)**

Electron Ionization (EI) Mass Spectrum



m/z	Relative Intensity	Assignment
45	High	[C <sub>2</sub> H <sub>5</sub> O] <sup>+</sup>
89	High	[C4H9O2] <sup>+</sup>
133	Medium	[C <sub>6</sub> H <sub>13</sub> O <sub>3</sub> ] <sup>+</sup>
177	Medium	[C <sub>8</sub> H <sub>17</sub> O <sub>4</sub> ] <sup>+</sup>

Note: The EI mass spectra of polyethylene glycols are characterized by a series of fragment ions separated by 44 Da, corresponding to the mass of an ethylene glycol unit. The molecular ion is often not observed.

## **Experimental Protocols**

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

#### NMR Spectroscopy

Sample Preparation: **Octaethylene glycol** (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., 0.5-0.7 mL of CDCl<sub>3</sub> or D<sub>2</sub>O) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0 ppm).

#### Instrumentation and Parameters:

- Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
- ¹H NMR:
  - Pulse Sequence: Standard single-pulse sequence.
  - Number of Scans: 16-64 scans are typically sufficient.
  - Relaxation Delay: 1-5 seconds.
- 13C NMR:
  - Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).



- Number of Scans: A higher number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of <sup>13</sup>C.
- Relaxation Delay: 2-5 seconds.

## Infrared (IR) Spectroscopy

Sample Preparation: For liquid samples like **octaethylene glycol**, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates (sandwich method).

#### Instrumentation and Parameters:

- Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is used.
- Spectral Range: Typically scanned from 4000 to 400 cm<sup>-1</sup>.
- Resolution: 4 cm<sup>-1</sup>.
- Number of Scans: 16-32 scans are averaged to improve the signal-to-noise ratio.
- Background: A background spectrum of the clean salt plates is recorded and subtracted from the sample spectrum.

#### **Mass Spectrometry**

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI):

- Sample Preparation: A dilute solution of **octaethylene glycol** is prepared in a volatile solvent such as methanol or dichloromethane.
- · Gas Chromatograph (GC) Conditions:
  - Column: A non-polar capillary column (e.g., DB-5ms).
  - Injector Temperature: 250-280°C.
  - Oven Program: A temperature ramp is used, for example, starting at 100°C and increasing to 300°C at a rate of 10°C/min.



Mass Spectrometer (MS) Conditions:

o Ionization Mode: Electron Ionization (EI).

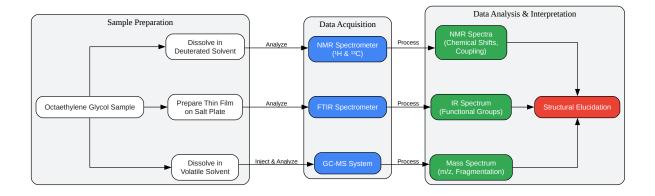
Electron Energy: 70 eV.

Source Temperature: 230-250°C.

Mass Range: Scanned from m/z 30 to 500.

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **octaethylene glycol**.



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Caption: General workflow for spectroscopic analysis.



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